Peg(2000)-C-dmg

mRNA transfection PEG-lipid dissociation lipid nanoparticles

Optimize LNP performance with PEG(2000)-C-DMG, the PEG-lipid validated in patisiran (Onpattro®). Unlike slow-shedding C18 anchors (DSPE-PEG, DSG-PEG), this C14 myristoyl conjugate dissociates within 30 minutes, preventing the PEG dilemma that blocks cellular uptake. • Clinically proven zero PEG accumulation over 2 years of chronic dosing • Carbamate linker enables distinct biodegradability vs. ether-linked DMG-PEG2000 • Structural analog to ALC-0159 (Comirnaty®) with billion-dose manufacturability • Resists anti-PEG antibody-mediated accelerated blood clearance (ABC) for repeat dosing

Molecular Formula C38H73NO8
Molecular Weight 672.0 g/mol
Cat. No. B15573933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeg(2000)-C-dmg
Molecular FormulaC38H73NO8
Molecular Weight672.0 g/mol
Structural Identifiers
InChIInChI=1S/C38H73NO8/c1-4-6-8-10-12-14-16-18-20-22-24-27-36(40)45-33-35(34-46-38(42)39-29-26-30-44-32-31-43-3)47-37(41)28-25-23-21-19-17-15-13-11-9-7-5-2/h35H,4-34H2,1-3H3,(H,39,42)/t35-/m1/s1
InChIKeyYWYMLVACUCXAEC-PGUFJCEWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PEG(2000)-C-DMG for LNP Formulations


PEG(2000)-C-DMG (CAS 1019000-64-6) is a polyethylene glycol (PEG)-lipid conjugate composed of a methoxy-PEG chain (MW ~2,000 Da) attached to a 1,2-dimyristoyl-sn-glycerol (DMG) anchor via a carbamate linkage . It functions as a surface-stabilizing excipient in lipid nanoparticle (LNP) systems, where it forms a hydrophilic steric barrier that prevents particle aggregation and prolongs circulation time . This compound is a critical component of FDA-approved patisiran (Onpattro®)—the first RNA interference therapeutic—and is structurally and functionally analogous to ALC-0159, the PEG-lipid utilized in the Pfizer-BioNTech COVID-19 mRNA vaccine (Comirnaty®) [1].

Workflow
LNP surface-stabilizing excipient for nucleic acid delivery research
Anchor Design
C14 dimyristoyl anchor enables rapid PEG shedding in circulation studies
Linker Chemistry
Carbamate-linked PEG confers a defined biodegradation point for clearance studies

Why PEG(2000)-C-DMG Cannot Be Substituted


PEG-lipid excipients are not functionally interchangeable. The performance of an LNP is critically governed by the PEG-lipid's acyl chain length, which dictates the dissociation kinetics of the PEG corona from the nanoparticle surface in circulation [1]. Substituting PEG(2000)-C-DMG (C14 myristoyl anchor) with long-chain PEG-lipids such as DSPE-PEG2000 (C18 distearoyl anchor) or DSG-PEG2000 (C18 distearoylglycerol) dramatically alters transfection efficacy because the slow-shedding C18 anchors perpetuate the 'PEG-dilemma'—steric hindrance that blocks cellular uptake and endosomal escape of the nucleic acid payload . Furthermore, the carbamate linker in PEG(2000)-C-DMG introduces a point of potential biodegradability absent in conventional ether-linked DMG-PEG2000, which may influence long-term excipient accumulation and immunogenicity profiles . These structural features, validated through clinical pharmacokinetic studies, establish that generic substitution without bioequivalence data risks compromised efficacy and altered safety profiles.

Long-chain C18 anchors
DSPE-PEG2000 or DSG-PEG2000 slow PEG shedding may impair endosomal escape and reduce transfection efficiency.
Ether-linked DMG-PEG2000
Absence of carbamate linker may alter clearance profiles and long-term excipient accumulation patterns.
Anti-PEG antibody context
Non-dissociable PEG-lipids may trigger accelerated blood clearance upon repeat administration in some models.

PEG(2000)-C-DMG vs. Analog PEG-Lipids


C14 vs. C18 Anchor: mRNA Transfection Comparison

In a systematic head-to-head study, DMG-PEG2000 (C14 anchor) LNPs demonstrated consistently higher in vitro mRNA transfection efficacy than DSG-PEG2000 (C18 anchor) LNPs across all three ionizable lipids tested (ALC-0315, DLin-MC3, SM-102). This in vitro superiority was recapitulated in vivo across intramuscular, subcutaneous, and intravenous administration routes in mice [1]. The mechanistic basis is the faster dissociation of the shorter C14 anchor from the LNP surface in serum, which facilitates endosomal escape and cytoplasmic mRNA release—a property compromised by the more stably anchored C18 PEG-lipids .

C14 vs C18 anchor transfection
Head-to-head
DMG-PEG LNPs (C14) produced consistently higher luciferase expression than DSG-PEG LNPs (C18) across three ionizable lipids and IM/SC/IV routes in mice
Supports transfection efficiency screening for mRNA delivery
HeLa cells; Fluc-mRNA; 1.5 mol% PEG-lipid
mRNA transfection PEG-lipid dissociation lipid nanoparticles ionizable lipid compatibility

Absence of Plasma Accumulation in Chronic Dosing

In a Phase 2 multiple-ascending-dose study and 2-year open-label extension (OLE) in patients with hATTR amyloidosis, PEG2000-C-DMG plasma pharmacokinetics were characterized alongside ALN-18328 (siRNA) and DLin-MC3-DMA (ionizable lipid). At steady state (Week 106 of q3w dosing at 0.3 mg/kg), PEG2000-C-DMG achieved a Cmax,ss of 4.22 ± 1.22 μg/mL, compared to 40.2 ± 11.5 μg/mL for DLin-MC3-DMA and 7.15 ± 2.14 μg/mL for ALN-18328. Critically, while ALN-18328 exhibited a 3.20-fold AUC accumulation ratio and DLin-MC3-DMA showed substantial accumulation, 'there was no appreciable accumulation of PEG2000-C-DMG' over the 2-year treatment period [1].

Chronic dosing plasma accumulation
Clinical endpoint context
Rac ≈ 1.0
Reported no appreciable accumulation after 2-year q3w dosing (0.3 mg/kg IV)
Phase 2/OLE; n=27; Cmax,ss 4.22 μg/mL
pharmacokinetics clinical data PEG accumulation chronic dosing safety

Rapid PEG Shedding Resolves the PEG-Dilemma

PEG(2000)-C-DMG employs a short C14 dimyristoyl anchor that confers an in vivo dissociation half-life of under 30 minutes from the LNP surface, enabling rapid PEG shedding post-injection [1]. This rapid clearance of the PEG corona is essential for resolving the PEG-dilemma—the paradox wherein PEG stabilization prolongs circulation but simultaneously inhibits cellular uptake and endosomal escape of nucleic acid payloads. In contrast, LNPs formulated with long-chain PEG-lipids (e.g., DSPE-PEG2000 with C18 anchor) retain their PEG coat for extended periods, severely impairing endosomal release and consequently reducing gene silencing potency in hepatocytes . Alnylam Pharmaceuticals exploited this design principle in developing Onpattro®, where PEG2000-C-DMG-enabled rapid deshielding was critical to achieving potent hepatic transthyretin gene silencing [2].

PEG shedding kinetics
Class-level
In vivo dissociation half-life under 30 min from LNP surface
Rapid deshielding supports endosomal escape research
Enables siRNA/gene editing payload delivery studies
PEG-dilemma siRNA delivery hepatic gene silencing endosomal escape

DMG-PEG Mitigates Anti-PEG Antibody Clearance

A 2025 study demonstrated that PEGylation with dissociable DMG-PEG efficiently alleviated Kupffer cell capture of PEGylated liposomal doxorubicin, even in mice with pre-existing anti-PEG antibodies—a clinically significant problem known as the accelerated blood clearance (ABC) phenomenon [1]. This protective effect is attributed to the rapid shedding of the PEG corona from the DMG anchor, which prevents opsonization and subsequent recognition by the mononuclear phagocyte system. Non-dissociable PEG-lipids (e.g., DSPE-PEG) are unable to escape this immune recognition, leading to rapid clearance upon repeat dosing and potentially compromised therapeutic efficacy .

Anti-PEG antibody clearance
Source review
DMG-PEG liposomes alleviated Kupffer cell capture in mice with pre-existing anti-PEG antibodies; non-dissociable PEG-lipids triggered ABC
Supports repeat-dosing LNP pharmacokinetic research
Liposomal doxorubicin model; anti-PEG antibody conditions
anti-PEG antibodies accelerated blood clearance Kupffer cells immunogenicity

PEG(2000)-C-DMG Application Scenarios


Hepatocyte-Targeted siRNA Therapeutics

PEG(2000)-C-DMG is the only PEG-lipid with FDA-approval pedigree in an RNAi therapeutic (patisiran/Onpattro®), where it enabled potent hepatic transthyretin gene silencing through its rapid C14 anchor dissociation (t1/2 <30 min) [1]. The Phase 2/3 clinical pharmacokinetic data demonstrating no appreciable PEG accumulation over 2 years of chronic q3w dosing provides regulatory precedent for new siRNA-LNP programs targeting hepatocyte-expressed genes [2]. Formulators developing liver-directed siRNA therapeutics for ATTR amyloidosis, hypercholesterolemia, or other metabolic disorders should prioritize PEG(2000)-C-DMG to leverage this established clinical safety and efficacy dataset.

mRNA Vaccine LNP: Stability and Delivery

The systematic Borah et al. (2025) study demonstrated that DMG-PEG LNPs consistently outperform DSG-PEG LNPs in mRNA transfection across three clinically relevant ionizable lipids (ALC-0315, DLin-MC3, SM-102) and across intramuscular, subcutaneous, and intravenous routes [3]. This broad compatibility makes PEG(2000)-C-DMG—which shares the identical C14 DMG anchor—a versatile and low-risk PEG-lipid selection for mRNA vaccine programs. Its structural analog ALC-0159 has already been deployed in the Pfizer-BioNTech COVID-19 vaccine at billion-dose scale, confirming scalable manufacturability and regulatory acceptability [2].

Repeat-Dosing LNP Avoiding Anti-PEG Clearance

The dissociable nature of DMG-PEG has been shown to confer resistance to anti-PEG antibody-mediated accelerated blood clearance (ABC), a phenomenon that compromises the efficacy of repeat-dosed PEGylated nanomedicines [4]. For chronic siRNA therapies, mRNA booster vaccinations, or any LNP-based therapeutic requiring multiple administrations, PEG(2000)-C-DMG provides a mechanistically validated strategy to maintain consistent pharmacokinetic exposure across dosing cycles. This property is particularly important given the growing recognition of pre-existing anti-PEG antibodies in the general population.

PEG-Lipid Linker Chemistry in CMC

PEG(2000)-C-DMG is distinguished from standard DMG-PEG2000 (CAS 160743-62-4) by its carbamate linker chemistry, which introduces a hydrolytically labile bond between the PEG chain and the DMG anchor . This structural feature provides a defined point of PEG cleavage that may facilitate renal clearance of the PEG moiety following dissociation—a consideration supported by the clinical observation that PEG2000-C-DMG does not accumulate in plasma over chronic dosing [2]. For CMC teams establishing purity specifications and impurity profiling methods for PEG-lipid raw materials, the carbamate linkage represents a distinct chemical entity requiring dedicated analytical methodology and supply chain qualification.

Application
Selection Property
Validation Focus
Hepatocyte siRNA delivery research
Rapid C14 anchor dissociation
Hepatocyte gene silencing endpoints
mRNA LNP formulation studies
Broad ionizable lipid compatibility
Transfection efficiency across administration routes
Repeat-dosing LNP PK studies
Resistance to anti-PEG antibody clearance
Plasma exposure reproducibility across doses
CMC analytical method development
Carbamate linker identity
Purity and impurity profiling for PEG-lipid raw materials

Technical Documentation Hub

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37 linked technical documents
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